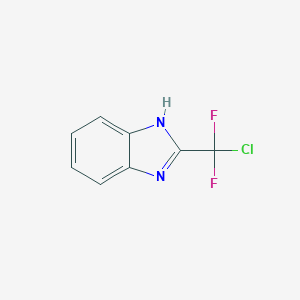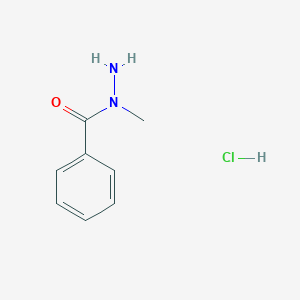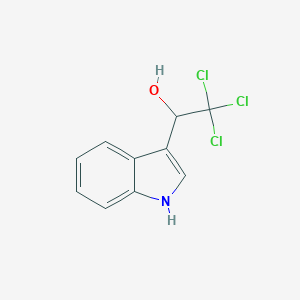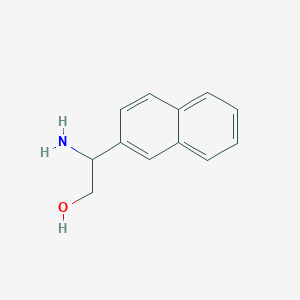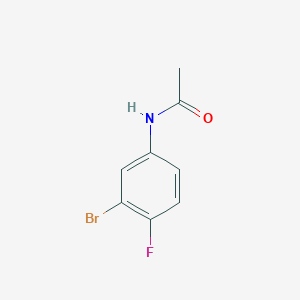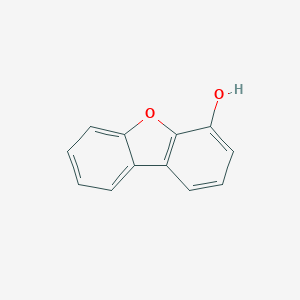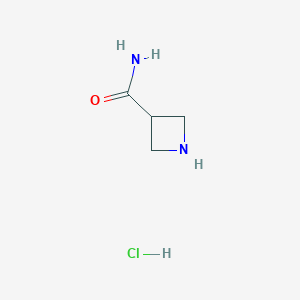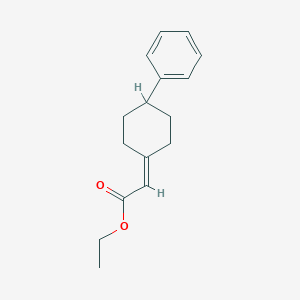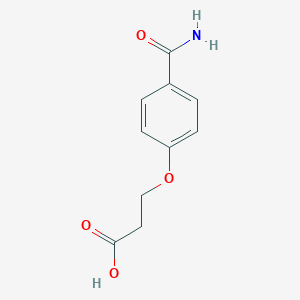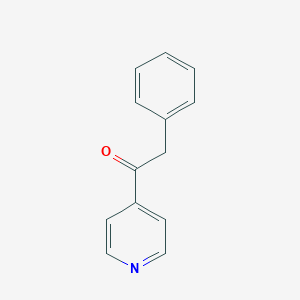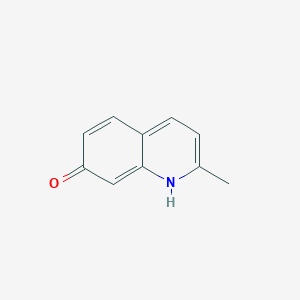![molecular formula C9H11N5 B176263 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine CAS No. 199853-99-1](/img/structure/B176263.png)
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, also known as MGBG, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a guanidinium compound that has been found to inhibit the activity of S-adenosylmethionine decarboxylase (SAMDC), an enzyme involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to cancer development and progression.
Wirkmechanismus
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine inhibits SAMDC by binding to its active site and preventing the decarboxylation of S-adenosylmethionine (SAM), a key precursor in polyamine biosynthesis. This leads to a decrease in polyamine levels and a subsequent inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of SAMDC and subsequent reduction in polyamine levels, 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. However, 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has some limitations as well. It has low bioavailability and a short half-life, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, its specificity for SAMDC may limit its efficacy in cancers that do not rely heavily on polyamine biosynthesis.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. One area of interest is the development of more potent and selective SAMDC inhibitors that can overcome the limitations of 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. Another area of interest is the identification of biomarkers that can predict response to SAMDC inhibitors, which could help to identify patients who are most likely to benefit from this type of therapy. Finally, there is interest in combining SAMDC inhibitors with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy.
Synthesemethoden
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine can be synthesized by reacting 4-methyl-1H-benzo[d]imidazole with guanidine in the presence of an acid catalyst. The reaction proceeds via nucleophilic attack of the guanidine on the imidazole ring, followed by protonation of the resulting intermediate.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been extensively studied for its potential use in cancer treatment. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to cancer development and progression. SAMDC is a key enzyme in polyamine biosynthesis, and its inhibition by 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to reduce polyamine levels and inhibit cancer cell growth in vitro and in vivo.
Eigenschaften
CAS-Nummer |
199853-99-1 |
|---|---|
Produktname |
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine |
Molekularformel |
C9H11N5 |
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
2-(4-methyl-1H-benzimidazol-2-yl)guanidine |
InChI |
InChI=1S/C9H11N5/c1-5-3-2-4-6-7(5)13-9(12-6)14-8(10)11/h2-4H,1H3,(H5,10,11,12,13,14) |
InChI-Schlüssel |
ARRQKPHNWOMEBT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)NC(=N2)N=C(N)N |
Kanonische SMILES |
CC1=C2C(=CC=C1)NC(=N2)N=C(N)N |
Synonyme |
Guanidine, (4-methyl-1H-benzimidazol-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



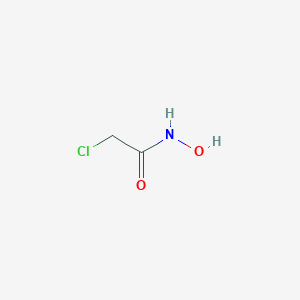
![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
